Welcome to the BenchChem Online Store!
molecular formula C11H11IN2S B7543588 4,5-Dihydro-naphtho[1,2-d]thiazol-2-ylamine hydroiodide

4,5-Dihydro-naphtho[1,2-d]thiazol-2-ylamine hydroiodide

Cat. No. B7543588
M. Wt: 330.19 g/mol
InChI Key: SGRDERRCLXMVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07407977B2

Procedure details

A mixture of 1-tetralone (5.00 mL; 37.6 mmol), thiourea (5.72 g; 75.2 mmol) and iodine (9.54 g; 37.6 mmol) were heated to 95° C. with stirring. After 4 hr., the mixture solidified and was allowed to cool to room temperature. The mixture was diluted with 200 mL of water and the solid material was filtered off and triturated with absolute ethanol. The solid was washed several times with absolute ethanol to provide 4.00 g of 4,5-Dihydro-naphtho[1,2-d]thiazol-2-ylamine hydroiodide 15 as an off white powder.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5.72 g
Type
reactant
Reaction Step One
Quantity
9.54 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[NH2:12][C:13]([NH2:15])=[S:14].[I:16]I>O>[IH:16].[N:12]1[C:1]2[C:10]3[C:5]([CH2:4][CH2:3][C:2]=2[S:14][C:13]=1[NH2:15])=[CH:6][CH:7]=[CH:8][CH:9]=3 |f:4.5|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C1(CCCC2=CC=CC=C12)=O
Name
Quantity
5.72 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
9.54 g
Type
reactant
Smiles
II
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
the solid material was filtered off
CUSTOM
Type
CUSTOM
Details
triturated with absolute ethanol
WASH
Type
WASH
Details
The solid was washed several times with absolute ethanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
I.N1=C(SC2=C1C1=CC=CC=C1CC2)N
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 32.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.